![molecular formula C6H2BrCl2N3 B1396766 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-25-8](/img/structure/B1396766.png)
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H2BrCl2N3 . It is used in the field of organic synthesis due to its various chemical and biological applications .
Synthesis Analysis
The synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives involves several steps. For instance, one method involves the reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS . Another method involves a three-step reaction sequence consisting of S N Ar reaction, Buchwald cross-coupling, and deprotection .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine consists of a pyrrolopyrimidine core with bromine and chlorine substituents at the 6 and 2,4 positions, respectively . The compound has a molecular weight of 266.91 Da .Chemical Reactions Analysis
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions. For example, it can participate in the synthesis of pyrimidine derivatives from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Physical And Chemical Properties Analysis
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . It has a molecular weight of 266.91 Da and a mono-isotopic mass of 264.880920 Da .Scientific Research Applications
Diabetes Treatment
This compound is used to prepare a pyrrolo[3,2-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . It effectively lowers blood glucose without causing weight gain or hypoglycemia, achieving prolonged therapeutic control of blood glucose .
Material Science
Scientists in material science utilize this compound due to its potential in creating new materials with specific properties for various applications .
Chemical Synthesis
It serves as an intermediate in chemical synthesis processes, contributing to the production of diverse chemical products .
Antiproliferative Agents
Pyrrolo[3,2-d]pyrimidines have been studied as potential lead compounds for the development of antiproliferative agents, with a focus on modifications to the pyrimidine ring influencing enzymatic recognition .
Green Chemistry
This compound is involved in green chemistry approaches for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, promoting environmentally friendly chemical processes .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a key regulator of the cell cycle . These inhibitors bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, preventing cells from progressing from the g1 phase to the s phase . This can lead to downstream effects such as apoptosis or programmed cell death .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines .
properties
IUPAC Name |
6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUJEODIDJCRTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237726 | |
Record name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
1311275-25-8 | |
Record name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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